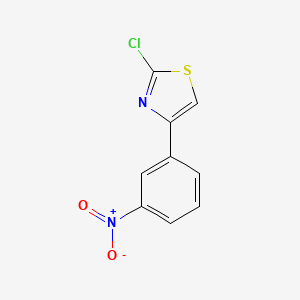

2-Chloro-4-(3-nitrophenyl)thiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-(3-nitrophenyl)-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClN2O2S/c10-9-11-8(5-15-9)6-2-1-3-7(4-6)12(13)14/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKJLHPOQANIGHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CSC(=N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Chloro 4 3 Nitrophenyl Thiazole and Its Analogs

Hantzsch Heterocyclization Approaches to Thiazole (B1198619) Ring Formation

The Hantzsch thiazole synthesis is a cornerstone reaction for the formation of the thiazole ring. This method typically involves the cyclocondensation of an α-haloketone with a thioamide. In the context of synthesizing 4-(3-nitrophenyl)thiazole derivatives, a key starting material is an appropriately substituted α-haloketone. For instance, the reaction of 2-chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanone with thiourea (B124793) in refluxing ethanol (B145695) is a documented example of the Hantzsch reaction being used to create a 4-substituted thiazol-2-amine. arabjchem.org A similar strategy can be envisioned for 2-chloro-4-(3-nitrophenyl)thiazole, where 2-bromo-1-(3-nitrophenyl)ethanone would be reacted with a suitable thioamide.

Microwave-assisted Hantzsch synthesis has also been reported as an efficient method for preparing N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. ekb.eg This suggests that microwave irradiation could be a valuable tool for accelerating the synthesis of this compound and its analogs. Furthermore, a catalyst-free Hantzsch cyclization of α-chloroglycinates with thioamides has been developed for the synthesis of 5-acylamino-1,3-thiazoles, highlighting the versatility of this reaction. mdpi.com

Functional Group Interconversion Strategies on Thiazole Precursors

Functional group interconversion (FGI) is a powerful strategy for diversifying the structure of a core heterocyclic scaffold like thiazole. ub.edu This approach allows for the introduction of various substituents onto a pre-formed thiazole ring, enabling the synthesis of a wide range of analogs.

Oxidation of 2-Methyl-4-(3-nitrophenyl)thiazole to Carboxylic Acid Derivatives

While direct oxidation of the methyl group at the 2-position of a thiazole ring can be challenging, it represents a potential route to carboxylic acid derivatives. The literature provides examples of the synthesis of 2-methyl-4-phenylthiazole, which could serve as a precursor for such transformations. ontosight.ai The oxidation of a methyl group to a carboxylic acid typically requires strong oxidizing agents. However, the specific conditions for the oxidation of 2-methyl-4-(3-nitrophenyl)thiazole would need to be carefully optimized to avoid degradation of the thiazole ring or the nitro group.

Regioselective Nitration of Phenyl-Thiazole Intermediates

The introduction of a nitro group onto the phenyl ring of a 4-phenylthiazole (B157171) precursor is a key step in the synthesis of this compound. The regioselectivity of this nitration is crucial. The nitration of 2-amino-4-phenylthiazole (B127512) has been shown to occur on the phenyl ring. e-bookshelf.de The directing effects of the thiazole ring and any other substituents on the phenyl ring will determine the position of nitration. For instance, the nitration of 3- and 5-substituted 1-phenylpyrazoles typically yields the 1-(4-nitrophenyl)-4-nitropyrazole, indicating a preference for the para position on the phenyl ring. e-bookshelf.de Achieving nitration at the meta position, as required for this compound, might necessitate specific reaction conditions or the use of directing groups. The use of solid zeolite catalysts in the presence of concentrated nitric acid has been reported for the regioselective nitration of substituted aromatic compounds. google.com

Nitro Group Reduction for Amine Derivatives

The reduction of the nitro group to an amine is a common and important transformation in the synthesis of thiazole derivatives. This reaction opens up a wide range of possibilities for further functionalization, such as the formation of amides, sulfonamides, and other nitrogen-containing heterocycles. A variety of reducing agents can be employed for this purpose. Catalytic hydrogenation using palladium on carbon (Pd/C) is a widely used and effective method for reducing both aromatic and aliphatic nitro groups to amines. commonorganicchemistry.com Other reagents such as zinc (Zn) in acidic media, tin(II) chloride (SnCl2), and sodium sulfide (B99878) (Na2S) also provide mild and selective reduction of nitro groups. commonorganicchemistry.com For example, the reduction of a nitro group to an amino group has been demonstrated in the synthesis of various thiazole derivatives.

Base-Catalyzed Cyclization Reactions for 2-Iminothiazoline Derivatives

Base-catalyzed cyclization reactions provide an alternative route to thiazole-related structures, specifically 2-iminothiazoline derivatives. These compounds can serve as precursors to 2-aminothiazoles through tautomerization. One such method involves the reaction of 1-aroyl-3-arylthioureas with an acetophenone (B1666503) in the presence of bromine and a base. tandfonline.com Another approach is the base-catalyzed cyclization of 1-pivaloyl-3-(2-chloro-4-nitrophenyl)thiourea with α-bromoacetone to yield (Z)-N-(3-(2-chloro-4-nitrophenyl)-4-methylthiazol-2(3H)-ylidene)pivalamide. scirp.org Furthermore, a one-pot three-component cascade cyclization using tertiary enaminones, KSCN, and anilines can lead to either 2-aminothiazoles or 2-iminothiazolines by adjusting the reaction temperature. researchgate.net

Knoevenagel Condensation in the Synthesis of Hybrid Thiazolidinone Molecules incorporating Nitrophenyl Moieties

The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction that has been employed in the synthesis of hybrid molecules containing both a thiazolidinone ring and a nitrophenyl moiety. This reaction typically involves the condensation of an active methylene (B1212753) compound, such as a 4-thiazolidinone (B1220212), with an aldehyde or ketone. For example, the Knoevenagel condensation of (2Z)-2-chloro-3-(4-nitrophenyl)prop-2-enal with various 4-thiazolidinones in the presence of sodium acetate (B1210297) and acetic acid has been used to synthesize a series of 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. mdpi.com This methodology allows for the creation of complex molecular architectures with potential biological activity.

Microwave-Assisted Synthesis Techniques for Improved Efficiency

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner product profiles compared to conventional heating methods. nih.gov The synthesis of the 2-amino-4-arylthiazole core, a key intermediate for this compound, is frequently achieved through the Hantzsch thiazole synthesis. This reaction typically involves the condensation of an α-haloketone with a thiourea derivative.

Microwave irradiation has been successfully employed to drive the Hantzsch synthesis of various thiazole derivatives. nih.govbeilstein-journals.org For instance, the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones with substituted thioureas under microwave heating has been shown to produce N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines in significantly higher yields and shorter reaction times (minutes vs. hours) compared to conventional reflux conditions. nih.gov This acceleration is attributed to the efficient and uniform heating of the reaction mixture by microwaves.

The synthesis of 4-(3-nitrophenyl)thiazol-2-amine, a direct precursor, can be achieved by reacting 2-bromo-1-(3-nitrophenyl)ethan-1-one with thiourea in ethanol under reflux. mdpi.com While this specific reaction has been reported using conventional heating, the principles of MAOS suggest that it could be significantly optimized using microwave irradiation. The subsequent conversion to the 2-chloro derivative would then follow.

Interactive Table: Comparison of Conventional and Microwave-Assisted Hantzsch Thiazole Synthesis for Analogous Compounds.

Synthetic Optimization Strategies and Challenges

The Hantzsch thiazole synthesis and subsequent modifications can be catalyzed by various acids or supported catalysts. The use of heterogeneous or recyclable catalysts is a cornerstone of green chemistry, as it simplifies product purification and reduces waste. researchgate.net

For the synthesis of thiazole derivatives, several recyclable catalytic systems have been investigated. For example, silica-supported tungstosilisic acid has been used as a reusable catalyst for the one-pot, multi-component synthesis of Hantzsch thiazole derivatives, demonstrating good yields (79-90%) and the ability to be recovered by simple filtration and reused in subsequent reactions. mdpi.combepls.com Similarly, a cross-linked chitosan (B1678972) hydrogel has been employed as a recyclable biocatalyst for the synthesis of thiazole derivatives under ultrasonic irradiation. mdpi.com

Magnetic nanocatalysts also offer a promising avenue for catalyst recycling due to their easy separation from the reaction mixture using an external magnet. While specific applications to this compound are not yet reported, the successful use of magnetic nanocatalysts in other heterocyclic syntheses suggests their potential applicability.

Interactive Table: Examples of Recyclable Catalysts in Thiazole Synthesis.

The introduction of the nitro group onto the phenyl ring is a critical step in the synthesis of this compound. Nitration reactions are notoriously exothermic and can be hazardous on a large scale. vapourtec.com Continuous flow chemistry offers a safer and more efficient alternative to traditional batch nitration. vapourtec.combeilstein-journals.org

In a continuous flow system, reactants are pumped through a microreactor or a tube reactor, where rapid mixing and excellent heat transfer capabilities allow for precise control of the reaction temperature and residence time. beilstein-journals.org This minimizes the risk of thermal runaway and often leads to higher selectivity and yields. For example, the nitration of various aromatic compounds, including toluene (B28343) and pyridine (B92270) N-oxide, has been successfully performed in continuous flow reactors, demonstrating improved yields and safety profiles compared to batch processes. beilstein-journals.org

The nitration of a 4-phenylthiazole derivative to introduce a nitro group at the 3-position of the phenyl ring could be effectively and safely achieved using a continuous flow setup. A solution of the 4-phenylthiazole precursor and a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) would be continuously fed into a temperature-controlled microreactor. The short residence times, typically in the range of seconds to minutes, and the high surface-area-to-volume ratio of the reactor would allow for rapid and controlled nitration. beilstein-journals.org This approach would be particularly advantageous for handling the potentially energetic nitration intermediates. mdpi.com

Interactive Table: Continuous Flow Nitration of Aromatic Compounds.

Structural Elucidation and Characterization Techniques in the Study of 2 Chloro 4 3 Nitrophenyl Thiazole

Advanced Spectroscopic Methods for Structural Assignment

Spectroscopy is a cornerstone in the characterization of novel chemical entities. By analyzing the absorption and emission of energy by the molecule, detailed information about its functional groups, bonding, and electronic environment can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, DEPT)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the carbon-hydrogen framework of an organic molecule.

¹H-NMR: In the ¹H-NMR spectrum of 2-Chloro-4-(3-nitrophenyl)thiazole, distinct signals corresponding to the different proton environments are expected. The protons on the 3-nitrophenyl ring would appear in the aromatic region, typically between 7.0 and 9.0 ppm. The specific splitting patterns (doublet, triplet, doublet of doublets) and coupling constants (J-values) would reveal the substitution pattern and the electronic relationship between adjacent protons. A singlet proton corresponding to the H-5 position on the thiazole (B1198619) ring would also be expected in the aromatic region.

¹³C-NMR: The ¹³C-NMR spectrum provides information on all the unique carbon atoms in the molecule. For this compound, nine distinct signals would be anticipated, corresponding to the nine carbon atoms in its structure. The chemical shifts would differentiate between the carbons of the thiazole ring and the 3-nitrophenyl ring. The carbon atom attached to the chlorine (C-2 of the thiazole) would be significantly influenced by the electronegative halogen.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments, such as DEPT-90 and DEPT-135, would be employed to distinguish between methine (CH), methylene (B1212753) (CH₂), and methyl (CH₃) carbons. For this specific molecule, DEPT-90 would show signals for all CH carbons (one on the thiazole ring and four on the nitrophenyl ring), while DEPT-135 would show positive signals for CH carbons and negative signals for any CH₂ carbons (of which there are none in this structure). Quaternary carbons would be absent from DEPT spectra, allowing for their definitive assignment.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is an essential technique for determining the molecular weight and elemental formula of a compound.

MS: In a mass spectrum of this compound, the molecular ion peak ([M]⁺) would be observed, confirming the molecular weight of the compound. The molecular formula is C₉H₅ClN₂O₂S, corresponding to a molecular weight of approximately 240.67 g/mol . A characteristic feature in the mass spectrum would be the isotopic pattern of the molecular ion peak. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), two peaks would be visible for the molecular ion, [M]⁺ and [M+2]⁺, with a relative intensity ratio of about 3:1, providing strong evidence for the presence of a single chlorine atom.

HRMS: High-Resolution Mass Spectrometry would provide a highly accurate mass measurement of the molecular ion, typically to four or more decimal places. This precision allows for the unambiguous determination of the elemental formula (C₉H₅ClN₂O₂S), as it distinguishes the compound from any other potential structures with the same nominal mass.

| Mass Spectrometry Data | |

| Molecular Formula | C₉H₅ClN₂O₂S |

| Molecular Weight | 240.67 g/mol |

| Key Feature | Isotopic pattern for one chlorine atom ([M]⁺:[M+2]⁺ ≈ 3:1) |

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The FT-IR spectrum of this compound would exhibit several characteristic absorption bands.

Key expected vibrational frequencies include:

Aromatic C-H Stretching: Weak to medium bands typically appear above 3000 cm⁻¹.

C=N Stretching: The carbon-nitrogen double bond of the thiazole ring is expected to show a medium absorption band in the range of 1650-1550 cm⁻¹. For the precursor compound, 2-amino-4-(3-nitrophenyl)-1,3-thiazole, this peak was observed at 1635 cm⁻¹ aip.org.

N-O Stretching (Nitro Group): The nitro group is characterized by two strong and distinct stretching vibrations: an asymmetric stretch typically around 1560-1500 cm⁻¹ and a symmetric stretch around 1360-1300 cm⁻¹. In a closely related precursor, these bands were found at 1537 cm⁻¹ (asymmetric) and 1342 cm⁻¹ (symmetric) aip.org.

Aromatic C=C Stretching: Medium to weak absorptions from the phenyl and thiazole rings are expected in the 1600-1450 cm⁻¹ region.

C-Cl Stretching: A strong band for the carbon-chlorine bond is typically observed in the 850-550 cm⁻¹ region.

| Expected IR Absorption Bands | |

| Functional Group | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | >3000 |

| C=N (Thiazole) | 1650 - 1550 |

| Asymmetric NO₂ | 1560 - 1500 |

| Symmetric NO₂ | 1360 - 1300 |

| Aromatic C=C | 1600 - 1450 |

| C-Cl | 850 - 550 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The conjugated system formed by the 3-nitrophenyl group and the thiazole ring in this compound acts as a chromophore, which absorbs light in the ultraviolet or visible range. The spectrum is expected to show characteristic absorption bands corresponding to π → π* (pi to pi star) and n → π* (n to pi star) electronic transitions. The high degree of conjugation and the presence of the electron-withdrawing nitro group typically result in absorption maxima (λmax) at longer wavelengths, confirming the presence of this extensive electronic system.

Single-Crystal X-ray Diffraction Analysis

Crystallographic Data and Unit Cell Parameters

To perform single-crystal X-ray diffraction, a high-quality, single crystal of this compound would be required. The analysis would yield specific crystallographic data that serves as a unique fingerprint for the compound's solid-state form. This data includes:

Crystal System: The classification of the crystal based on its symmetry (e.g., monoclinic, triclinic, orthorhombic).

Space Group: The specific symmetry group describing the arrangement of molecules in the unit cell.

Unit Cell Parameters: The dimensions of the unit cell, which is the basic repeating block of the crystal lattice. These are defined by the lengths of the cell edges (a, b, c) and the angles between them (α, β, γ).

As of this writing, specific experimental crystallographic data for this compound has not been found in the reviewed literature. Therefore, a table of unit cell parameters cannot be provided.

Molecular Conformation and Planarity Analysis

An analysis of the molecular conformation and planarity of this compound would typically be derived from single-crystal X-ray diffraction data. This technique would provide precise measurements of bond lengths, bond angles, and dihedral angles within the molecule.

Data that would be presented in a table:

Selected Bond Lengths (e.g., C-Cl, C-S, C-N, N-O)

Selected Bond Angles (e.g., S-C-N, C-C-N)

Key Dihedral Angles (e.g., defining the twist between the thiazole and nitrophenyl rings)

Chromatographic Purity Assessment (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a standard technique for assessing the purity of chemical compounds. A validated HPLC method for this compound would be essential for quality control.

The development of such a method would involve optimizing various parameters to achieve a sharp, symmetrical peak for the main compound, well-separated from any potential impurities. A typical reversed-phase HPLC method would be employed. The purity would be determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Data that would be presented in a table:

HPLC Method Parameters:

Column Type (e.g., C18)

Mobile Phase Composition (e.g., Acetonitrile:Water gradient)

Flow Rate (e.g., 1.0 mL/min)

Detection Wavelength (UV, e.g., 254 nm)

Column Temperature

Purity Data:

Retention Time of this compound

Peak Area

Purity (%)

Computational and Theoretical Investigations of 2 Chloro 4 3 Nitrophenyl Thiazole

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure and energy of a molecule, from which numerous other properties can be derived.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. It offers a balance between accuracy and computational cost, making it suitable for a wide range of molecular systems.

For thiazole (B1198619) derivatives, DFT is commonly employed to optimize the molecular geometry, calculate vibrational frequencies (for comparison with experimental IR and Raman spectra), and determine electronic properties. For instance, in studies of similar heterocyclic compounds, the B3LYP functional with basis sets like 6-311G(d,p) or 6-311++G(d,p) is frequently used to obtain optimized geometries and electronic parameters. Such calculations for 2-chloro-4-(3-nitrophenyl)thiazole would reveal key structural parameters like bond lengths, bond angles, and dihedral angles, providing a three-dimensional picture of the molecule. A crystal structure analysis of the related compound, 2-(4-chloro-3-nitrophenyl)-4-(4-chlorophenyl)-1,3-thiazole, revealed that the dihedral angles between the phenyl and thiazole rings are small, indicating a relatively planar conformation, a feature that DFT could accurately predict.

HOMO-LUMO Gap Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in a molecule's chemical reactivity and electronic transitions. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and reactivity. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. For various thiazole-bearing sulfonamides, DFT calculations have shown HOMO-LUMO energy gaps ranging from approximately 6.62 eV to 8.38 eV, indicating high electronic stability. In a study on a different nitrophenyl-thiazole derivative, the calculated HOMO-LUMO gap was 3.13 eV. These studies often reveal that the HOMO density is located on the thiazole and adjacent rings, while the LUMO is frequently centered on the nitrophenyl moiety, suggesting this part of the molecule is the primary electron-accepting region.

Table 1: Representative HOMO-LUMO Energy Gaps for Thiazole Derivatives from DFT Studies

| Compound/Analog Type | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

| Thiazole-bearing sulfonamide analog 1 | -8.36 | -0.46 | 7.91 | |

| Thiazole-bearing sulfonamide analog 2 | - | - | 7.92 | |

| Thiazole-bearing sulfonamide analog 15 | - | - | 8.38 | |

| Thiazole-bearing sulfonamide analog 21 | - | - | 6.62 | |

| (E)-2-(2-((5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)hydrazineyl)-4-(4 nitrophenyl)thiazole | - | - | 3.13 |

This table presents data for structurally related compounds to illustrate typical values obtained through DFT calculations, as specific data for this compound is not available.

Bond Dissociation Enthalpy (BDE) Calculations

Bond Dissociation Enthalpy (BDE) is the standard enthalpy change when a bond is broken homolytically in the gas phase, with the reactants and products at standard conditions (usually 298 K). It is a key measure of bond strength. Computationally, BDE can be calculated as the difference between the sum of the enthalpies of the resulting radicals and the enthalpy of the parent molecule.

BDE calculations are crucial for understanding reaction mechanisms, predicting thermal stability, and assessing antioxidant potential (e.g., for hydrogen atom transfer mechanisms). For a molecule like this compound, calculating the BDE for various bonds, such as the C-Cl or C-NO2 bonds, would provide insight into its potential degradation pathways and reactivity under thermal stress. While specific BDE values for this compound are not found in the literature, DFT methods are the standard approach for their prediction.

Molecular Modeling and Simulation Studies

Molecular modeling and simulation techniques are used to study the interactions of a molecule with its environment, particularly with biological macromolecules like proteins or nucleic acids. These methods are central to computer-aided drug design.

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. The goal is to predict the binding mode and affinity, often expressed as a docking score.

Docking studies are invaluable for identifying potential biological targets and understanding the structural basis of ligand-receptor interactions. For numerous thiazole derivatives, molecular docking has been successfully used to predict their binding to targets such as tubulin, monoamine oxidase (MAO-B), and various kinases. For example, studies on thiazole derivatives as potential tubulin inhibitors have identified key hydrogen bonds and hydrophobic interactions within the colchicine (B1669291) binding site. Similarly, docking of 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives into the active site of MAO-B has provided insights into the interactions responsible for their inhibitory activity. A hypothetical docking study of this compound would involve screening it against various protein targets to generate hypotheses about its potential biological activity.

Table 2: Example Docking Scores for Thiazole Derivatives Against Protein Targets

| Compound Class | Protein Target | Docking Score (kcal/mol) | Key Interactions Noted | Reference |

| N-(alkyl/aryl)benzamide derivatives | α-glucosidase | -10.2 to -8.0 | Binding interactions with enzyme targets | |

| N-(alkyl/aryl)benzamide derivatives | α-amylase | -11.1 to -8.3 | Binding interactions with enzyme targets | |

| Thiazolidinone Derivatives | PPAR-γ | -7.953 to -8.212 | Significant activity against PPAR-γ agonist |

This table shows representative docking scores for related compound classes to demonstrate the application of the technique. Specific docking data for this compound is not available.

Molecular Dynamics (MD) Simulations of Compound-Biomolecule Complexes

Molecular Dynamics (MD) simulations provide a dynamic view of a molecule or a molecular complex over time. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectories of atoms, revealing the flexibility of the ligand and receptor, the stability of their interactions, and the role of solvent molecules.

MD simulations are often performed after molecular docking to validate the predicted binding pose and assess the stability of the ligand-protein complex under physiological conditions. For example, MD simulations of thiazolidinone derivatives complexed with the PPAR-γ protein have been used to confirm the stability of the ligand within the binding pocket. Analysis of the root-mean-square deviation (RMSD) of the ligand and protein backbone during the simulation can indicate whether the complex remains stable or undergoes significant conformational changes. Such simulations for a complex of this compound with a putative target would be essential to confirm a stable binding mode and understand the dynamic nature of the intermolecular interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling represents a important computational strategy in the field of medicinal chemistry for the discovery and development of new therapeutic agents. acs.org This methodology seeks to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For thiazole derivatives, including this compound, QSAR studies are instrumental in predicting the biological activities of novel compounds, thereby accelerating the identification of promising drug candidates. acs.org

Development of SAR Databases for Thiazole Derivatives

The foundation of any successful QSAR modeling endeavor is a robust and diverse dataset of compounds with well-defined biological activity data. acs.org The development of these Structure-Activity Relationship (SAR) databases for thiazole derivatives involves compiling information from various studies where series of these compounds have been synthesized and tested for specific pharmacological effects. These databases serve as the training and test sets for the generation of statistically significant QSAR models. researchgate.net

The biological activity, often expressed as IC₅₀ (the concentration required to inhibit a biological process by 50%), is typically converted to a logarithmic scale (pIC₅₀) for QSAR analysis. acs.org These datasets encompass a range of thiazole analogues where systematic structural modifications have been made to explore the chemical space and understand the impact of various substituents on activity.

Several research efforts have contributed to the formation of such databases for diverse therapeutic targets:

Antimicrobial Agents: A dataset of 20 aryl thiazole derivatives was utilized to develop 2D and 3D QSAR models to understand their antimicrobial properties. researchgate.net

Adenosine (B11128) A3 Receptor Antagonists: A series of 30 thiazole and thiadiazole derivatives with known binding affinities for the human adenosine A3 receptor were analyzed to build 3D-QSAR models. nih.govnih.gov

Aurora Kinase Inhibitors: A larger dataset comprising 54 amino thiazole derivatives was assembled to create QSAR models for predicting their inhibitory activity against aurora kinase, a target in cancer therapy. acs.org

α-Glucosidase Inhibitors: QSAR modeling was performed on a set of 45 thiazole analogues to evaluate their potential as α-glucosidase inhibitors for diabetes treatment. researchgate.net

These databases, while focused on the broader class of thiazole derivatives, provide the essential framework and methodologies applicable to the specific analysis of compounds like this compound. The diversity in these datasets is crucial for developing models with high predictive power.

| Therapeutic Target | Number of Thiazole Derivatives in Dataset | Biological Activity Measured | Reference |

| Antimicrobial | 20 | pIC50 | researchgate.net |

| Adenosine A3 Receptor | 30 | Binding Affinity | nih.govnih.gov |

| Aurora Kinase | 54 | pIC50 | acs.org |

| α-Glucosidase | 45 | Inhibitory Activity | researchgate.net |

Correlation of Structural Modifications with Biological Potency

QSAR models quantitatively describe how variations in the physicochemical properties and structural features of molecules influence their biological potency. For thiazole derivatives, these studies have identified several key descriptors that are critical for their activity.

Two-Dimensional (2D) QSAR: 2D-QSAR studies correlate biological activity with molecular descriptors that can be calculated from the 2D representation of the molecule. These descriptors include parameters related to hydrophilicity and hydrogen count. researchgate.net For instance, in a study on antimicrobial thiazoles, 2D-QSAR models revealed that T_C_C_4 descriptors were major contributors to the activity against Gram-positive bacteria. researchgate.net

Three-Dimensional (3D) QSAR: 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding by considering the 3D conformation of the molecules and their interaction with the target receptor. These models have shown that electrostatic and steric fields are dominant factors in determining the binding affinities of thiazole derivatives. researchgate.netnih.gov For example, 3D-QSAR models for antimicrobial thiazoles indicated that electrostatic effects predominantly determine binding affinities. researchgate.net

Studies on thiazole and thiadiazole derivatives as human adenosine A3 receptor antagonists highlighted the importance of Jurs descriptors, which are related to atomic charge weighted surface areas, and the ratio of common overlap steric volume to the volume of individual molecules. nih.gov Furthermore, analyses using quantum chemical parameters and hydrophobicity data have shown that the Wang-Ford charges of specific atoms within the thiazole and phenyl rings, along with the compound's lipophilicity, significantly impact binding affinity. nih.gov The A3 binding affinity was found to increase with a decrease in lipophilicity. nih.gov

Specific structural modifications have been directly linked to biological potency:

Substitutions on the Thiazole Ring: The nature and position of substituents on the thiazole core are critical. In the pursuit of novel inhibitors of cancer cell migration, it was found that analogues with longer alkyl chain substitutions on the thiazole nitrogen exhibited greater antimigration activities. nih.govacs.org

Modifications of the Phenyl Ring: For the 4-(3-nitrophenyl) moiety, the presence and position of the nitro group, as well as the chloro-substituent on the thiazole, are expected to significantly influence the electronic properties and, consequently, the biological activity of the molecule. QSAR studies on related compounds have shown the importance of charges on the phenyl ring atoms. nih.gov

Linker Modifications: The structural bridge connecting the thiazole and phenyl rings can also be modified to optimize activity. acs.org

The insights gained from these QSAR models are invaluable for the rational design of new, more potent thiazole-based therapeutic agents. By understanding the correlation between specific structural features and biological activity, medicinal chemists can prioritize the synthesis of compounds with a higher probability of success. benthamdirect.com

| QSAR Model Type | Key Correlated Descriptors/Properties | Impact on Biological Potency | Reference |

| 2D-QSAR | Hydrogen Count, Hydrophilicity, T_C_C_4 Descriptors | Influence antimicrobial activity. | researchgate.net |

| 3D-QSAR (Antimicrobial) | Electrostatic Effects | Dominantly determine binding affinities. | researchgate.net |

| 3D-QSAR (A3 Antagonists) | Jurs Descriptors (Charge-weighted surface area), Steric Volume | Important for binding affinity. | nih.gov |

| QSAR (A3 Antagonists) | Wang-Ford Charges (Thiazole & Phenyl atoms), Lipophilicity (logP) | Charges on specific atoms and lower lipophilicity increase binding affinity. | nih.gov |

| SAR (Anticancer) | Longer alkyl chains on thiazole nitrogen | Greater antimigration activity. | nih.govacs.org |

Biological Activity and Mechanistic Insights of 2 Chloro 4 3 Nitrophenyl Thiazole Derivatives in Vitro and Cellular Mechanisms

Anticancer Activity and Cellular Mechanisms

The core structure of 2-chloro-4-(3-nitrophenyl)thiazole has been a building block for the synthesis of numerous derivatives with significant anticancer properties. The introduction of different substituents and functional groups has allowed for the fine-tuning of their biological effects, leading to the identification of compounds with high cytotoxicity toward cancer cells and selectivity over normal cells.

Derivatives of this compound have demonstrated a broad spectrum of cytotoxic activity against a panel of human cancer cell lines.

One area of development involves hybrid molecules combining the thiazolidinone ring with a ciminalum fragment (2-chloro-3-(4-nitrophenyl)-2-propenylidene). These hybrids have shown significant cytotoxic effects on tumor cells. mdpi.com For instance, the derivative 3-{5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}propanoic acid (compound 2h in the study) was identified as a highly active compound with a mean GI₅₀ of 1.57 μM. mdpi.com It showed particular sensitivity in the GI₅₀ concentration range of < 0.01–0.02 μM against specific cell lines, including MOLT-4 and SR (Leukemia), SW-620 (Colon Cancer), SF-539 (CNS Cancer), and SK-MEL-5 (Melanoma). mdpi.com Furthermore, high cytotoxicity was observed for related derivatives against gastric cancer (AGS) and breast cancer (MCF-7, MDA-MB-231) cell lines. mdpi.com

Another study highlighted a 3-nitrophenylthiazolyl derivative (compound 4d ) that exhibited potent cytotoxic activity against the MDA-MB-231 breast cancer cell line with an IC₅₀ value of 1.21 µM, which is comparable to the reference drug sorafenib (B1663141) (IC₅₀ = 1.18 µM). cu.edu.eg The presence of an electron-withdrawing group, such as the nitro group, on the phenyl ring was suggested to be beneficial for its activity. cu.edu.eg

Thiazolyl hydrazone derivatives have also been evaluated. One study found that a derivative with a 3-nitrophenyl ring (compound 3b ) exhibited excellent, broad-spectrum anticancer activity against most of the 60 cell lines tested, with a mean growth inhibition (GI%) above 60%. nih.gov This compound was potent against 20 cancer cell lines with GI% values ranging from 76.97% to 99.95% and showed a lethal effect (GI% > 100%) against 36 cell lines. nih.gov

The table below summarizes the in vitro cytotoxic activity of selected this compound derivatives against various cancer cell lines.

Table 1: In Vitro Cytotoxicity of Selected Thiazole (B1198619) Derivatives

| Compound/Derivative | Cancer Cell Line | Activity Metric | Value | Reference |

|---|---|---|---|---|

| 3-{5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}propanoic acid | Leukemia (MOLT-4, SR) | GI₅₀ | < 0.01 µM | mdpi.com |

| 3-{5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}propanoic acid | Colon Cancer (SW-620) | GI₅₀ | < 0.01 µM | mdpi.com |

| 3-{5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}propanoic acid | CNS Cancer (SF-539) | GI₅₀ | < 0.01 µM | mdpi.com |

| 3-{5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}propanoic acid | Melanoma (SK-MEL-5) | GI₅₀ | 0.02 µM | mdpi.com |

| 3-{5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}propanoic acid | Breast Cancer (MCF-7) | GI₅₀ | 0.95 µM | mdpi.com |

| 3-Nitrophenylthiazolyl derivative (4d) | Breast Cancer (MDA-MB-231) | IC₅₀ | 1.21 µM | cu.edu.eg |

| Thiazolyl hydrazone derivative (3b) | 60-cell line panel | Mean GI% | > 60% | nih.gov |

| 2-[2-((5-(4-chloro-2-nitrophenyl)furan-2-yl)methylene)hydrazinyl]-4-(4-chlorophenyl)thiazole | Breast Cancer (MCF-7) | IC₅₀ | 125 µg/mL | nih.gov |

The anticancer effects of these thiazole derivatives are mediated by several cellular mechanisms, including the induction of programmed cell death (apoptosis), interruption of the cell division cycle, and inhibition of key enzymes that support tumor growth and spread.

Apoptosis is a critical mechanism for eliminating cancerous cells. Several derivatives of this compound have been shown to be potent inducers of apoptosis.

Research has demonstrated that these compounds can trigger both intrinsic (mitochondria-mediated) and extrinsic (death receptor-mediated) apoptotic pathways. mdpi.com A 3-nitrophenylthiazolyl derivative (compound 4d ) was found to induce intrinsic cellular apoptosis in MDA-MB-231 breast cancer cells by reducing the mitochondrial membrane potential (MMP) by nearly 3.7-fold compared to untreated cells. cu.edu.eg This disruption of the MMP is a key event in the intrinsic pathway. The same study also noted that this compound boosted the level of the tumor suppressor protein p53, which plays a central role in regulating apoptosis. cu.edu.eg

Other related thiazole derivatives have also been shown to significantly increase total apoptotic activity, supported by an increase in the levels of caspase-3, a key executioner caspase in apoptosis. nih.gov Some ciminalum-thiazolidinone hybrids may also be involved in caspase-independent apoptosis mediated by the Apoptosis-Inducing Factor (AIF). mdpi.com This suggests that these compounds can activate a variety of signaling pathways to induce cell death in tumor cells. mdpi.com

In addition to inducing apoptosis, these derivatives can halt the proliferation of cancer cells by causing cell cycle arrest at various phases. By interrupting the cell cycle, these compounds prevent cancer cells from dividing and growing.

A 3-nitrophenylthiazole derivative (compound 4d ) was shown to cause cell cycle arrest at both the G1 and G2/M phases in MDA-MB-231 cells. cu.edu.egmdpi.com This dual-phase arrest indicates a multi-pronged attack on the cell's replication machinery. Similarly, other thiazole derivatives have been found to induce G0-G1 phase cell cycle arrest in leukemia HL-60(TB) cells. nih.gov The ability to arrest the cell cycle is a crucial component of the cytotoxic activity of these compounds. cu.edu.eg

Certain thiazole-containing scaffolds have been investigated for their ability to inhibit enzymes that are overexpressed in cancer cells and contribute to their survival and proliferation. One such enzyme is NAD(P)H Quinone Oxidoreductase 1 (NQO1). Quinone-based compounds are known to act as potent inhibitors of NQO1, which is a key target for the development of quinone-based anticancer agents. up.ac.za The mechanism is thought to involve the formation of free radicals by the quinone moiety. up.ac.za While direct evidence for NQO1 inhibition by this compound itself is limited in the provided context, related structures like 2-chloro-3-[(thiazol-2-yl)amino]-1,4-naphthoquinones are suggested to function as NQO1 inhibitors. up.ac.za This suggests a potential, yet to be fully explored, mechanism for thiazole derivatives in cancer therapy.

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Inhibiting this process is a key strategy in cancer treatment. Derivatives of this compound have shown potential as anti-angiogenic agents, primarily through the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

VEGFR-2 is a primary mediator of angiogenesis. The cytotoxic activity of the potent 3-nitrophenylthiazole derivative (compound 4d ) was strongly correlated with its ability to inhibit the VEGFR-2 enzyme, showing 85.72% inhibition in an in vitro assay. cu.edu.egmdpi.com This level of inhibition was comparable to the multi-kinase inhibitor drug sorafenib. cu.edu.eg Other diaryl thiourea (B124793) derivatives containing a thiazole scaffold have also been reported to possess anti-angiogenic potential by blocking the activity of VEGFR-2 and other receptor tyrosine kinases. nih.gov This inhibitory action on a key angiogenic pathway underscores another significant mechanism through which these compounds exert their anticancer effects.

Multi-Targeted Inhibitory Profiles (e.g., EGFR/VEGFR-2 Inhibition)

Derivatives of this compound have emerged as significant candidates in the landscape of multi-target cancer therapy, with a particular focus on the inhibition of key receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). These receptors are crucial regulators of cell proliferation, angiogenesis, and metastasis, making them prime targets for anticancer drug development.

Research has demonstrated that thiazole-based compounds can be designed to interact with the ATP-binding sites of these kinases. For instance, a 3-nitrophenylthiazolyl derivative, compound 4d , was identified as a potent inhibitor of VEGFR-2. mdpi.com In a comparative study, this compound exhibited inhibitory activity on par with Sorafenib, a known multi-kinase inhibitor used in cancer treatment. mdpi.com The design of these molecules often incorporates a central aryl ring system, a feature common in type II kinase inhibitors, which binds to the hydrophobic region near the kinase hinge. mdpi.comnih.gov

Furthermore, related structures like benzimidazole-thiazole derivatives have been investigated as multi-target inhibitors of EGFR, VEGFR-2, and platelet-derived growth factor receptor (PDGFR). google.com The strategic combination of the thiazole nucleus with other pharmacophores, such as benzimidazole (B57391) or 1,2,3-triazole, has led to the development of hybrids with potent inhibitory profiles against multiple cancer-related kinases, including EGFR, VEGFR-2, and Topoisomerase II (Topo II). nih.gov Molecular docking studies support these findings, illustrating how these hybrid molecules can effectively fit within the binding pockets of their target enzymes. nih.gov The general structure of many VEGFR-2 inhibitors includes a 'head' group that forms hydrogen bonds with the kinase hinge region and a 'tail' group that occupies an allosteric site, a strategy that has been successfully applied to thiazole derivatives. mdpi.commdpi.com

Therapeutic Range Studies in Cellular Models

The therapeutic potential of this compound derivatives has been extensively evaluated in various cancer cell lines, revealing a promising therapeutic range. These studies are crucial for determining the concentration at which these compounds can effectively inhibit cancer cell growth without causing significant toxicity to normal cells.

A notable example is the 3-nitrophenylthiazolyl derivative 4d , which demonstrated significant cytotoxic activity against the MDA-MB-231 breast cancer cell line, with an IC₅₀ value of 1.21 μM. This potency is comparable to that of the established anticancer drug Sorafenib (IC₅₀ = 1.18 μM). mdpi.com Another related compound, 3e , featuring a 3-chloro-4-nitrophenyl ring, also showed broad-spectrum anticancer activity with a mean growth inhibition (GI%) of over 60% across a panel of cancer cell lines. nih.gov

Hybrid molecules incorporating a ciminalum moiety, which includes a 2-chloro-3-(4-nitrophenyl)propenylidene group, have also been assessed. Compound 2h (3-{5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}propanoic acid) displayed a high level of antimitotic activity, with mean GI₅₀ and TGI (total growth inhibition) values of 1.57 μM and 13.3 μM, respectively, across a 60-cell line panel. nih.gov Importantly, these active compounds were found to have low toxicity toward normal human blood lymphocytes, indicating a potentially wide therapeutic window. nih.govresearchgate.net

The data below summarizes the cytotoxic activity of selected nitrophenyl-containing thiazole and thiazolidinone derivatives in various cancer cell lines.

| Compound | Cell Line | Activity Metric | Value (µM) | Reference |

|---|---|---|---|---|

| 3-Nitrophenylthiazolyl derivative (4d) | MDA-MB-231 (Breast Cancer) | IC₅₀ | 1.21 | mdpi.com |

| Sorafenib (Reference) | MDA-MB-231 (Breast Cancer) | IC₅₀ | 1.18 | mdpi.com |

| Ciminalum-thiazolidinone hybrid (2h) | NCI-60 Panel (Mean) | GI₅₀ | 1.57 | nih.gov |

| Ciminalum-thiazolidinone hybrid (2h) | NCI-60 Panel (Mean) | TGI | 13.3 | nih.gov |

| Ciminalum-thiazolidinone hybrid (2f) | NCI-60 Panel (Mean) | GI₅₀ | 2.80 | nih.gov |

Antimicrobial Activity and Mechanistic Considerations

Thiazole derivatives, including those with a 2-chloro-4-(3-nitrophenyl) configuration, are recognized for their significant antimicrobial properties. The thiazole ring is a core component of many antimicrobial agents and serves as a versatile scaffold for developing new therapeutic agents to combat microbial infections. jchemrev.commdpi.com

Broad-Spectrum Activity against Gram-Positive and Gram-Negative Bacteria

Research has confirmed that thiazole derivatives exhibit activity against a wide range of bacteria. The substitution pattern on the thiazole and associated phenyl rings plays a crucial role in determining the spectrum and potency of antibacterial action. For instance, studies on various thiazole-based compounds have shown potent activity against both Gram-positive strains like Staphylococcus aureus and Bacillus subtilis, and Gram-negative strains such as Escherichia coli and Pseudomonas aeruginosa. mdpi.combiointerfaceresearch.com

In one study, a thiazole derivative containing a p-nitro group (2d ) demonstrated exceptional antibacterial activity against B. subtilis. The same compound was also found to be highly potent against the Gram-negative bacterium E. coli. jrespharm.com Another series of 4-chloro-3-nitrophenylthiourea derivatives exhibited high antibacterial activity against both standard and hospital strains, with Minimum Inhibitory Concentration (MIC) values as low as 0.5-2 µg/mL. nih.gov A synthesized 4-F-phenyl derivative (11 ) was found to be selective in inhibiting Gram-positive bacteria with low toxicity. biointerfaceresearch.com

The table below presents the Minimum Inhibitory Concentration (MIC) values for selected nitrophenylthiazole derivatives against various bacterial strains.

| Compound Class/Derivative | Bacterial Strain | Activity (MIC) | Reference |

|---|---|---|---|

| Thiazole-based chalcone (B49325) (49b, with nitro group) | Various bacterial strains | High activity | mdpi.com |

| Lactam derivative (2d, with p-nitro group) | Bacillus subtilis | Exceptional activity | jrespharm.com |

| Lactam derivative (2d, with p-nitro group) | Escherichia coli | Most potent in series | jrespharm.com |

| 4-Chloro-3-nitrophenylthiourea derivatives | Standard and hospital strains | 0.5-2 µg/mL | nih.gov |

| Thiazole derivative (40) | Staphylococcus aureus | 3.125 µg/mL | mdpi.com |

Antifungal and Antiviral Potential

Beyond their antibacterial effects, thiazole derivatives have demonstrated potential as antifungal and antiviral agents. The thiazole nucleus is present in clinically used antifungal drugs like Abafungin. ptfarm.pl Studies have shown that certain thiazole derivatives exhibit antifungal activity comparable to established drugs like ketoconazole (B1673606) and fluconazole (B54011) against various Candida strains. jchemrev.com For example, ciminalum-thiazolidinone hybrids, which contain the 2-chloro-3-(4-nitrophenyl)propenylidene moiety, have been reported to possess not only anticancer but also antimicrobial properties. researchgate.net

The antiviral potential of this class of compounds has also been explored. While specific data on this compound is limited, related iminothiazoline and thiazolidinone derivatives have shown activity against viruses such as HIV and vesicular stomatitis virus. scirp.orgresearchgate.net This suggests that the thiazole scaffold is a promising starting point for the development of novel antiviral therapeutics.

Role of the Nitrophenyl Moiety in Antimicrobial Efficacy

The presence and position of the nitrophenyl group are critical determinants of the antimicrobial efficacy of thiazole derivatives. Structure-activity relationship (SAR) studies have consistently shown that the nitro group, an electron-withdrawing substituent, significantly enhances biological activity.

Enzyme Inhibition Studies

The inhibitory activity of this compound derivatives extends beyond receptor tyrosine kinases to a variety of other enzymes implicated in human disease. This broad inhibitory profile underscores the therapeutic versatility of the nitrophenylthiazole scaffold.

A significant area of research has been the inhibition of monoamine oxidases (MAO-A and MAO-B), enzymes that are key targets in the treatment of neurodegenerative disorders like Parkinson's and Alzheimer's disease. A series of 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives were synthesized and evaluated for their ability to inhibit these enzymes. nih.govsemanticscholar.orgresearchgate.net The results highlighted that the hydrazothiazole nucleus with a 3-nitrophenyl group at the C4 position is a crucial pharmacophoric feature for achieving selective and reversible inhibition of human MAO-B. nih.govresearchgate.net

Furthermore, derivatives of 4-chloro-3-nitrophenylthiourea have been identified as inhibitors of bacterial type II topoisomerases, such as DNA gyrase and topoisomerase IV. nih.gov These enzymes are essential for bacterial DNA replication, making them excellent targets for antibacterial agents. Certain synthesized compounds were found to effectively inhibit topoisomerases isolated from Staphylococcus aureus. nih.gov

Other studies have explored the potential of thiazole derivatives as cholinesterase inhibitors. While a direct link to the 2-chloro-4-(3-nitrophenyl) structure is less documented, related thiazole compounds have shown inhibitory effects on acetylcholinesterase (AChE), an enzyme targeted in Alzheimer's therapy. tandfonline.com The position of the nitro substituent on the phenyl ring was found to have a crucial influence on this anticholinesterase activity. tandfonline.com

The table below summarizes the enzyme inhibitory activity of selected nitrophenylthiazole derivatives.

| Compound Class | Target Enzyme | Key Findings | Reference |

|---|---|---|---|

| 4-(3-Nitrophenyl)thiazol-2-ylhydrazones | Monoamine Oxidase B (MAO-B) | Selective and reversible inhibition | nih.govresearchgate.net |

| 4-Chloro-3-nitrophenylthioureas | Bacterial Type II Topoisomerases | Inhibition of topoisomerases from S. aureus | nih.gov |

| Thiazole derivative (4e, p-nitro) | Acetylcholinesterase (AChE) | Most potent inhibitor in its series (IC₅₀ = 25.5 µg/mL) | tandfonline.com |

| 3-Nitrophenylthiazolyl derivative (4d) | VEGFR-2 | Potent inhibition (IC₅₀ = 51.09 nM) | mdpi.com |

Monoamine Oxidase (MAO) Inhibition (hMAO-A and hMAO-B)

Monoamine oxidases (MAOs) are enzymes that play a critical role in the metabolism of neurotransmitters. tandfonline.com Thiazole-containing compounds have been identified as potent inhibitors of both human MAO-A (hMAO-A) and MAO-B (hMAO-B). tandfonline.comtandfonline.com

Specifically, (thiazol-2-yl)hydrazone derivatives have shown inhibitory effects in the low micromolar to high nanomolar range. tandfonline.com The structure-activity relationship studies have revealed that the presence of a pyridine (B92270) ring linked to the hydrazonic nitrogen and a substituted aryl group at the C4 position of the thiazole ring are crucial for the inhibitory activity against hMAO enzymes. tandfonline.comtandfonline.com For instance, derivatives of 4-acetylpyridine (B144475) have been found to be selective hMAO-B inhibitors, with some exhibiting activity at low nanomolar concentrations. tandfonline.com

Further research into 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives has highlighted the importance of the hydrazothiazole nucleus with a meta-substituted nitro group on the phenyl ring for achieving selective and reversible hMAO-B inhibition. semanticscholar.orgnih.gov Some of these derivatives have demonstrated potent inhibitory activity and selectivity against the hMAO-B isoform. nih.gov The mechanism of inhibition for some thiazolylhydrazine derivatives against hMAO-A has been identified as reversible and competitive. nih.gov For example, certain thiazole-hydrazone compounds have shown promising hMAO-A inhibition with IC50 values as low as 0.011 μM and high selectivity. nih.govebi.ac.uk

The inhibitory activities of some synthesized thiazole-hydrazones against hMAO-A and hMAO-B are presented in the table below.

| Compound | hMAO-A IC50 (µM) | hMAO-B IC50 (µM) | Selectivity Index (SI) for hMAO-A |

| Compound 3f | 1.20 | 33.47 | 0.04 |

| Clorgiline (Reference) | 0.0071 | - | - |

| Selegiline (Reference) | - | 0.040 | - |

| Compound 3h | 0.011 | - | 1601 |

| Data sourced from multiple studies. nih.govtubitak.gov.tr |

Cholinesterase (AChE/BuChE) Inhibition

Derivatives of thiazole have been extensively studied as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes pivotal in the breakdown of the neurotransmitter acetylcholine. tandfonline.comnih.govnih.gov The inhibition of these enzymes is a key strategy in the management of conditions like Alzheimer's disease. mdpi.com

Numerous studies have reported the synthesis and evaluation of various thiazole derivatives for their cholinesterase inhibitory potential. nih.govnih.govmdpi.comscilit.com Benzimidazole-based thiazole derivatives, for instance, have shown moderate to good inhibitory potential against both AChE and BuChE, with some compounds being more potent than the standard drug Donepezil. mdpi.com Specifically, a derivative with di-Cl groups at the meta- and para-positions of the phenyl rings was identified as a highly effective inhibitor of both enzymes. mdpi.com

Similarly, (thiazol-2-yl)hydrazone derivatives that are potent hMAO-B inhibitors have also been tested for AChE inhibition, with some showing activity in the low micromolar range. tandfonline.comtandfonline.com Other research has focused on thiazolyl-pyrazoline derivatives, which have demonstrated varied inhibitory effects on AChE and BuChE. turkjps.org For example, a naphthalene-substituted derivative was the most potent AChE inhibitor in its series, while a fluoro-substituted compound was the most effective BuChE inhibitor. turkjps.org

The following table summarizes the cholinesterase inhibitory activities of selected thiazole derivatives.

| Compound | AChE Inhibition (IC50) | BuChE Inhibition (IC50) |

| Benzimidazole-thiazole derivative 16 | 0.20 ± 0.050 µM | 0.50 ± 0.050 µM |

| Benzimidazole-thiazole derivative 21 | 0.10 ± 0.05 µM | 0.20 ± 0.05 µM |

| Thiazole derivative 4e | 25.5 ± 2.12 µg/mL | > 80 µg/mL |

| Thiazole derivative 4i | 38.50 ± 2.12 µg/mL | > 80 µg/mL |

| Donepezil (Reference) | 2.16 ± 0.12 µM | 4.5 ± 0.11 µM |

| Data compiled from various research articles. mdpi.comscilit.com |

Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ) Agonist Activity

Peroxisome proliferator-activated receptor gamma (PPAR-γ) is a nuclear receptor that plays a crucial role in regulating glucose metabolism and inflammation. mdpi.comnih.govmdpi.com Thiazolidinediones (TZDs), a class of drugs that includes some thiazole derivatives, are known to be PPAR-γ agonists. nih.govacs.org

Research has shown that novel thiazole derivatives containing a pyrazole (B372694) scaffold can act as PPAR-γ agonists. nih.gov In one study, several such compounds demonstrated good PPAR-γ activation, comparable to the reference drug rosiglitazone. nih.gov The activation of PPAR-γ by these compounds is considered a promising therapeutic approach for various conditions. nih.gov It has been established that the anticancer properties of some 4-thiazolidinone (B1220212) derivatives are dependent on their interaction with PPAR-γ. nih.gov

The table below shows the PPAR-γ activation percentage of some thiazole-pyrazole derivatives compared to a standard drug.

| Compound | PPAR-γ Activation (%) |

| Compound 16b | ~72-79% |

| Compound 16c | ~72-79% |

| Compound 16e | ~72-79% |

| Compound 16k | ~72-79% |

| Rosiglitazone (Reference) | 74% |

| Data from a study on thiazole-pyrazole derivatives. nih.gov |

Alpha-Amylase Inhibitory Effects

Alpha-amylase is a key enzyme in carbohydrate digestion, and its inhibition can help manage blood glucose levels. mdpi.com Several studies have investigated the potential of thiazole derivatives as α-amylase inhibitors. mdpi.comnih.govrsc.org

Benzimidazole-based thiazole derivatives have shown a wide range of inhibitory potentials against α-amylase, with some compounds exhibiting greater potency than the standard drug acarbose. mdpi.com Similarly, thiazolone derivatives have been identified as effective α-amylase inhibitors. nih.gov Thiazole-clubbed hydrazones have also been developed and explored for their α-amylase inhibitory activity, with some compounds demonstrating uncompetitive inhibition. rsc.org

The inhibitory activities of various thiazole derivatives against α-amylase are presented below.

| Compound Series | α-Amylase Inhibition (IC50 Range) |

| Benzimidazole-based thiazoles (1-17) | 1.31 ± 0.05 to 38.60 ± 0.70 µM |

| Thiazole-clubbed hydrazones (5b, 5e, 5f, 5y) | Showed uncompetitive inhibition |

| Thiazolone derivatives (4, 7) | Showed best effect, near to acarbose |

| Acarbose (Reference) | 10.30 ± 0.20 µM |

| Data gathered from multiple research papers. mdpi.comnih.govrsc.org |

Antioxidant Properties and Evaluation

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in numerous diseases. Thiazole derivatives have emerged as a promising class of compounds with significant antioxidant potential. Their ability to scavenge free radicals and participate in electron transfer reactions makes them valuable candidates for further investigation as therapeutic agents.

Radical Scavenging Assays (e.g., ABTS, DPPH)

The antioxidant capacity of thiazole derivatives is frequently evaluated using radical scavenging assays, most commonly the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) and 2,2-diphenyl-1-picrylhydrazyl (DPPH) assays. mdpi.compropulsiontechjournal.comnih.gov These assays measure the ability of a compound to donate a hydrogen atom or an electron to neutralize stable free radicals.

Numerous studies have demonstrated the potent radical scavenging activity of various thiazole derivatives. propulsiontechjournal.comnih.govmdpi.com For instance, thiol derivatives with a thiadiazole structure have shown to be highly active in scavenging DPPH and ABTS radicals. nih.gov Similarly, newly synthesized thiazole-derived polyphenolic compounds have exhibited significant antioxidant capacity in both ABTS and DPPH assays, with some compounds showing enhanced activity compared to standard antioxidants like ascorbic acid and Trolox. mdpi.comnih.gov The presence of a catechol moiety in the structure of these compounds appears to be a key contributor to their antioxidant activity. mdpi.com

The table below presents the radical scavenging activity of selected thiazole derivatives.

| Compound/Derivative Class | Assay | Result (IC50 or Activity) |

| Thiol derivative T3 | DPPH | 0.053 ± 0.006 mM |

| Thiol derivative T3 | ABTS | 0.023 ± 0.002 mM |

| Thiazolyl-polyphenolic compound 7j | ABTS & DPPH | Significantly enhanced activity vs. standards |

| Thiazolyl-polyphenolic compound 7k | ABTS & DPPH | Significantly enhanced activity vs. standards |

| Phenolic thiazoles 5a-b, 7b, 8a-b | ABTS | Lower IC50 than ascorbic acid |

| Phenolic thiazoles 5a-b, 7a-b, 8a-b | DPPH | Best capacity to scavenge the radical |

| Data compiled from various research articles. mdpi.comnih.govnih.gov |

Electron Transfer-Based Antioxidant Assays (e.g., RP, TAC, FRAP, CUPRAC)

In addition to radical scavenging, the antioxidant potential of thiazole derivatives is also assessed through electron transfer-based assays. These include the Reducing Power (RP), Total Antioxidant Capacity (TAC), Ferric Reducing Antioxidant Power (FRAP), and Cupric Reducing Antioxidant Capacity (CUPRAC) assays. mdpi.commdpi.comnih.gov These methods evaluate the capacity of a compound to reduce an oxidant, which is another important mechanism of antioxidant action.

Studies have shown that thiazole derivatives can exhibit significant electron transfer capabilities. For example, a series of novel N-methyl substituted thiazole-derived polyphenolic compounds were evaluated using a panel of four electron transfer-based assays (RP, TAC, FRAP, and CUPRAC), and some compounds demonstrated very good electron transfer capacity. mdpi.comresearchgate.net Similarly, novel dihydroxyphenyl-thiazole-coumarin hybrid compounds showed important antioxidant activity in these assays, often superior to the reference antioxidants. mdpi.com A lower ferric-reducing antioxidant power (FRAP) value was observed for a particular thiazolone derivative when compared to ascorbic acid. nih.gov

The table below summarizes the results from various electron transfer-based antioxidant assays for different thiazole derivatives.

| Compound/Derivative Class | Assay | Result |

| Thiazolyl-polyphenolic compounds 7j, 7k | TAC, RP, FRAP, CUPRAC | Enhanced antioxidant activity |

| Dihydroxyphenyl-thiazole-coumarin hybrids 4f, 4g | TAC, RP, FRAP, CUPRAC | Superior activity to references |

| Thiazolone derivative 4 | FRAP | Lower value than ascorbic acid |

| Data sourced from multiple studies. nih.govmdpi.commdpi.com |

Influence of Substituents on Antioxidant Capacity

The antioxidant potential of this compound derivatives is significantly modulated by the nature and position of various substituents on the thiazole and phenyl rings. Research into the structure-activity relationships (SARs) of these and related thiazole compounds has provided valuable insights into the chemical features that enhance their ability to scavenge free radicals and mitigate oxidative stress.

The core structure, featuring a thiazole ring linked to a nitrophenyl group, serves as a versatile scaffold for chemical modification. The antioxidant activity is generally attributed to the molecule's ability to donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS). The ease with which this occurs is heavily influenced by the electronic and steric properties of the appended functional groups.

A series of 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives were synthesized and evaluated for their antioxidant activities, revealing important SARs. nih.govnih.gov The introduction of different (hetero)aromatic substituents to the N1 position of the hydrazone moiety allowed for a systematic investigation of their effects. nih.govnih.gov

Detailed studies on various thiazole derivatives have shown that the presence of phenolic hydroxyl groups is a classic and effective pharmacophore for antioxidant activity. growingscience.comresearchgate.net For instance, the antiradical properties of certain thiazole derivatives are significantly enhanced by the presence of a phenolic group. growingscience.com The position of these hydroxyl groups also plays a crucial role; ortho-positioned hydroxyl groups are often more effective due to their ability to form intramolecular hydrogen bonds, which can stabilize the resulting radical. researchgate.net In general, the antioxidant activity is dependent on the number of active groups like -OH or -NH2. researchgate.net

In one study, the antioxidant capacity of novel thiazolyl-polyphenolic compounds was assessed using multiple assays. nih.govmdpi.com The results indicated that specific derivatives exhibited significantly enhanced antioxidant activity compared to standard antioxidants like ascorbic acid and Trolox. nih.govmdpi.com Interestingly, in silico calculations suggested that substitutions at the 2-position of the thiazole ring did not substantially alter the antioxidant activity conferred by a catechol moiety at the 4-position, highlighting the dominant role of the polyphenol fragment in these specific derivatives. nih.govmdpi.com

Further research on 4-thiomethyl-functionalised 1,3-thiazoles demonstrated that compounds with a cyanomethyl or amino group at the 2-position of the thiazole ring, and aryl thiomethyl or benzthiazolyl thiomethyl substituents at the 4-position, were among the most effective antioxidants in the DPPH assay. growingscience.com

The following table summarizes the antioxidant activity of selected thiazole derivatives from various studies, illustrating the influence of different substituents.

| Compound/Derivative | Key Substituents | Antioxidant Assay | IC50 Value (µM) | Reference |

| Thiazole Derivative 7e | 2-cyanomethyl, 4-aryl thiomethyl | DPPH | 347 | growingscience.com |

| Thiazole Derivative 7m | 2-amino, 4-aryl thiomethyl | DPPH | 191 | growingscience.com |

| Thiazole Derivative 7p | 2-amino, 4-benzthiazolyl thiomethyl | DPPH | 417 | growingscience.com |

| Thiazole Derivative 7t | Phenolic group | DPPH | 193 | growingscience.com |

| Ascorbic Acid (Reference) | - | DPPH | 29 | growingscience.com |

These findings underscore the principle that strategic modifications to the this compound scaffold can lead to the development of potent antioxidant agents. The presence of electron-donating groups, particularly phenolic hydroxyls, and specific substituents at the 2- and 4-positions of the thiazole ring appear to be key determinants of antioxidant capacity. growingscience.comresearchgate.net The neuroprotective effects of such compounds, however, may depend more on their molecular polarities and ability to cross cellular membranes rather than solely on their antioxidant activities. nih.gov

Applications of 2 Chloro 4 3 Nitrophenyl Thiazole and Its Derivatives in Chemical Research

Role as Synthetic Intermediates in Advanced Organic Synthesis

The primary and most well-documented application of 2-Chloro-4-(3-nitrophenyl)thiazole is as a key intermediate in the synthesis of a variety of organic compounds. The presence of a chlorine atom at the 2-position of the thiazole (B1198619) ring provides a reactive site for nucleophilic substitution, allowing for the introduction of diverse functional groups. Concurrently, the nitro group on the phenyl ring can be readily reduced to an amino group, which can then be further modified, making this compound a bifunctional scaffold for constructing complex molecular architectures.

A notable example of its utility is in the synthesis of amide derivatives. For instance, 2-Chloro-N-(4-(3-nitrophenyl)thiazol-2-yl)acetamide can be synthesized from 4-(3-nitrophenyl)thiazol-2-amine. This precursor is prepared by the reaction of 2-bromo-1-(3-nitrophenyl)ethan-1-one with thiourea (B124793). The subsequent reaction of 4-(3-nitrophenyl)thiazol-2-amine with chloroacetyl chloride in the presence of a base like sodium carbonate yields the desired acetamide (B32628) derivative. This multi-step synthesis highlights the role of the this compound core as a foundational element for building more elaborate molecules with potential biological activities.

The reactivity of the chloro and nitro groups allows for a modular approach to drug discovery and materials science, where different functionalities can be systematically introduced and their effects on the properties of the final compound can be studied. The synthesis of various substituted thiazole derivatives often involves the initial construction of a core structure like this compound, which is then elaborated upon in subsequent synthetic steps.

| Starting Material | Reagent(s) | Product | Reference |

| 2-bromo-1-(3-nitrophenyl)ethan-1-one | Thiourea | 4-(3-Nitrophenyl)thiazol-2-amine | researchgate.net |

| 4-(3-Nitrophenyl)thiazol-2-amine | Chloroacetyl chloride, Sodium carbonate | 2-Chloro-N-(4-(3-nitrophenyl)thiazol-2-yl)acetamide | researchgate.net |

Utilization in Materials Science Research

While the broader class of thiazole-containing compounds has shown significant promise in materials science, specific research detailing the applications of this compound in this domain is limited. However, the structural motifs present in this molecule suggest potential avenues for its use in the development of novel materials.

Development of Fluorescent Dyes and Optical Brighteners

Thiazole derivatives are known to form the core of many fluorescent molecules. chim.it The extended π-conjugation system that can be created by derivatizing the thiazole and phenyl rings of this compound could lead to compounds with interesting photophysical properties. The electron-withdrawing nature of the nitro group and the potential for introducing various substituents through the chloro group allow for the fine-tuning of the electronic structure, which is crucial for controlling fluorescence emission wavelengths and quantum yields. Although direct evidence for the use of this compound in commercial fluorescent dyes or optical brighteners is not prominent in the available literature, its potential as a precursor for such materials remains an area for future exploration.

Integration into Conductive Polymers for Organic Electronics

Conducting polymers are a class of organic materials that possess electrical conductivity. The incorporation of heterocyclic units like thiazole into polymer backbones is a known strategy for modifying their electronic properties. The delocalized π-electron system of the thiazole ring can facilitate charge transport along the polymer chain. While there is extensive research on conductive polymers based on polythiophenes and other heterocyclic systems, specific studies on the integration of this compound into conductive polymers are not widely reported. The reactive chloro group could potentially be used for polymerization reactions, and the nitro group could be modified to influence the electronic properties of the resulting polymer. However, further research is needed to establish the viability of this compound in the field of organic electronics.

Probes for Biochemical Pathway Elucidation

The use of small molecules as probes to study and elucidate biochemical pathways is a cornerstone of chemical biology. The structural features of this compound and its derivatives suggest their potential as scaffolds for the design of such probes. For instance, the introduction of reporter groups, such as fluorophores or affinity tags, via the reactive chloro position could allow for the visualization and tracking of these molecules within a biological system.

Furthermore, the nitrophenyl group can be a handle for further functionalization. The biological activity of many thiazole derivatives is well-documented, and by systematically modifying the structure of this compound, it may be possible to develop selective inhibitors or modulators of specific enzymes or receptors. These tailored molecules could then be used to probe the function of their respective targets in complex biological processes. Despite this potential, there is a lack of specific studies in the scientific literature that describe the use of this compound as a probe for biochemical pathway elucidation.

Future Perspectives and Emerging Research Directions for 2 Chloro 4 3 Nitrophenyl Thiazole

Design of Novel Multi-Targeted Therapeutic Agents Based on the Thiazole (B1198619) Scaffold

The inherent versatility of the thiazole scaffold makes it an attractive framework for the design of multi-targeted therapeutic agents. nih.gov This approach aims to develop single molecules that can interact with multiple biological targets, potentially leading to enhanced efficacy and a reduced likelihood of drug resistance. For 2-Chloro-4-(3-nitrophenyl)thiazole, this could involve designing hybrid molecules that incorporate other pharmacologically active moieties. The goal is to create synergistic effects or to address different aspects of a complex disease. nih.gov Researchers are exploring the combination of the thiazole nucleus with other heterocyclic systems to create novel compounds with a broader spectrum of activity. nih.gov

Exploration of Structure-Activity Relationships for Enhanced Biological Potency and Selectivity

A crucial area of future research is the detailed exploration of the structure-activity relationships (SAR) of this compound. nih.govacs.orgijper.org SAR studies systematically investigate how modifications to the chemical structure of a molecule affect its biological activity. ptfarm.pl For this compound, this would involve synthesizing a library of analogues with variations at different positions of the thiazole ring and the phenyl group.

Key areas for modification and the potential impact on activity are summarized in the table below:

| Modification Site | Potential Modifications | Desired Outcome |

| Position 2 (Chloro group) | Replacement with other halogens (F, Br, I), amino groups, alkoxy groups, or other heterocyclic rings. | Enhance binding affinity, improve selectivity, and modulate pharmacokinetic properties. |

| Position 4 (3-nitrophenyl group) | Altering the position of the nitro group (ortho, meta, para), replacing the nitro group with other electron-withdrawing or electron-donating groups, or substituting the phenyl ring with other aromatic or heteroaromatic systems. | Optimize electronic properties for target interaction and improve metabolic stability. nih.gov |